molecular formula C10H10BNO3 B2375641 2-Methoxyquinolin-6-ylboronic acid CAS No. 1191061-58-1

2-Methoxyquinolin-6-ylboronic acid

Cat. No.: B2375641
CAS No.: 1191061-58-1
M. Wt: 203
InChI Key: JAHPYOBVPRULLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyquinolin-6-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyquinolin-6-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products

Major products formed from these reactions include quinoline derivatives, alcohols, and substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methoxyquinolin-6-ylboronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its boronic acid group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows the compound to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(2-methoxyquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-5-2-7-6-8(11(13)14)3-4-9(7)12-10/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPYOBVPRULLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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